4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide
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Overview
Description
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound It is characterized by a piperidine ring substituted with a carboxamide group, a pyrimidinyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative under conditions that facilitate amide bond formation.
Attachment of the pyrimidinyl group: This can be done through a nucleophilic substitution reaction where the pyrimidinyl group is introduced onto the piperidine ring.
Introduction of the tolyl group: This step involves the reaction of the intermediate compound with a tolyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidinyl and tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups onto the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of biological pathways.
Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the development of new therapeutics.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(phenyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
The uniqueness of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs. This could include differences in reactivity, binding affinity to biological targets, or physical properties such as solubility and stability.
Properties
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-4-6-16(7-5-13)22-19(24)23-10-8-17(9-11-23)25-18-12-14(2)20-15(3)21-18/h4-7,12,17H,8-11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHSAYABEHLSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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